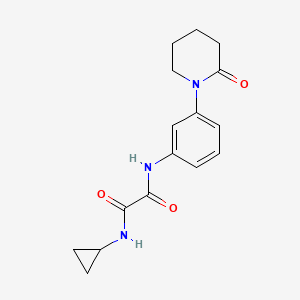

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-14-6-1-2-9-19(14)13-5-3-4-12(10-13)18-16(22)15(21)17-11-7-8-11/h3-5,10-11H,1-2,6-9H2,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCXTLRZHSFDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the oxopiperidinyl derivative. These intermediates are then coupled using oxalyl chloride under controlled conditions to form the final oxalamide product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or oxopiperidinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide with related oxalamides:

Key Observations :

- Cyclopropyl Advantage : Cyclopropyl-containing oxalamides (e.g., 58, 114) exhibit high synthetic yields (96–99%), suggesting efficient coupling methodologies for this substituent .

- Aryl Group Diversity : The target’s 3-(2-oxopiperidinyl)phenyl group contrasts with phenethyl (58, 114) or halogenated aryl (1c) substituents. The oxopiperidinyl group may enhance hydrogen bonding and target selectivity compared to hydrophobic groups like CF3 .

- Biological Activity : NBD-556 (aryl-piperidine oxalamide) demonstrates antiviral activity via gp120 interaction, implying that the target compound’s oxopiperidinyl group could similarly engage with biological targets .

Hydrogen Bonding and Crystallinity

Oxalamides are known for strong intermolecular hydrogen bonds between their amide groups, influencing crystallinity and thermal stability . However, bulky substituents (e.g., trifluoromethyl in 1c) may reduce solubility, whereas heterocycles like oxopiperidinyl could balance hydrophobicity and polarity .

Biological Activity

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide (CAS No. 941980-05-8) is a complex organic compound that has attracted significant attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclopropyl group, an oxopiperidinyl moiety, and an oxalamide linkage, which contribute to its unique properties. The compound's molecular formula is , with a molecular weight of 299.34 g/mol.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.34 g/mol |

| CAS Number | 941980-05-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of cyclopropylamine and the oxopiperidinyl derivative, followed by coupling these intermediates using oxalyl chloride under controlled conditions. This process often requires anhydrous solvents and an inert atmosphere to maximize yield and purity.

Key Synthetic Steps:

- Preparation of Cyclopropylamine : Starting material undergoes cyclization.

- Formation of Oxopiperidinyl Derivative : Reaction with appropriate reagents.

- Coupling Reaction : Using oxalyl chloride to form the final product.

Biological Activity

This compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and receptor binding.

The exact mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function as an agonist or antagonist.

Potential Biological Targets:

- Enzymes : Inhibition may lead to altered metabolic pathways.

- Receptors : Modulation can affect signaling pathways involved in disease processes.

Case Studies and Research Findings

Research has highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neurological Applications : Preliminary studies indicate that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have shown promise, indicating potential applications in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |

| N1-cycloheptyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Anticancer | Similar mechanisms |

Q & A

Q. How does this compound compare to structurally related oxalamides in terms of target selectivity?

- Methodology : Conduct panel screening against off-target receptors (e.g., GPCRs, ion channels) using radioligand binding assays. Compare selectivity indices (SI = IC₅₀ off-target/IC₅₀ on-target) with analogs like N1-cyclopentyl derivatives .

Q. What in silico tools predict potential toxicity or off-target effects early in development?

- Methodology : Use ProTox-II for toxicity prediction (e.g., hepatotoxicity, mutagenicity) and SwissADME for bioavailability radar analysis. Cross-reference with ChEMBL data to flag structural alerts (e.g., reactive Michael acceptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.